molecular formula C10H13ClN2 B1466561 1-[(2-Chlorophenyl)methyl]azetidin-3-amine CAS No. 1491610-74-2

1-[(2-Chlorophenyl)methyl]azetidin-3-amine

Cat. No. B1466561
CAS RN: 1491610-74-2
M. Wt: 196.67 g/mol
InChI Key: MLQQHRPNFRSQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2-Chlorophenyl)methyl]azetidin-3-amine” is a chemical compound . It is used in the synthesis of ketamine , a drug used in both veterinary and human medicine .


Synthesis Analysis

The synthesis of ketamine, which uses “1-[(2-Chlorophenyl)methyl]azetidin-3-amine”, has been done in five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ketamine from “1-[(2-Chlorophenyl)methyl]azetidin-3-amine” include a reaction with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .

Scientific Research Applications

Azetidines and Their Reactivity

Azetidines, including derivatives such as 1-[(2-Chlorophenyl)methyl]azetidin-3-amine, are four-membered azaheterocycles known for their thermal stability and ease of handling. These compounds can undergo reactions with electrophiles and nucleophiles, leading to various useful products like amides, alkenes, and amines. Azetidines serve as precursors for the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. They can be synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes. The versatility of azetidines makes them valuable in the synthesis of complex molecules, including β-lactams, which are critical in the development of antibacterial agents and other pharmacologically active compounds (Singh, D’hooghe, & Kimpe, 2008).

Azetidin-2-ones and Pharmacological Potential

Azetidin-2-ones, closely related to azetidines, have shown promise in pharmacological research. Novel azetidin-2-one derivatives synthesized from specific reactions have been explored for their anti-inflammatory activity, demonstrating significant results compared to standard drugs like indomethacin. This highlights the potential of azetidin-2-one derivatives in developing new anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013). Moreover, azetidin-2-ones derived from isonocotinyl hydrazone have been investigated for their antidepressant and nootropic activities, suggesting the utility of the azetidinone skeleton in central nervous system (CNS) drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of azetidin-2-one derivatives have been a subject of research, indicating their potential as antimicrobial agents. A study focusing on novel benzimidazole derivatives incorporating azetidin-2-one demonstrated their efficacy against various microbial strains, suggesting a pathway for the development of new antimicrobial agents (Ansari & Lal, 2009). Similarly, the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, have shown promising antibacterial and antifungal activities, further supporting their potential in antimicrobial drug development (Mistry & Desai, 2006).

Safety and Hazards

The safety data sheet for a similar compound, “(3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine”, indicates that it is toxic if swallowed . It is advised not to use it through ingestion, inhalation, or dermal routes .

Future Directions

A paper describes a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings . This could potentially open up new avenues for the use of “1-[(2-Chlorophenyl)methyl]azetidin-3-amine” in the synthesis of these derivatives .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQHRPNFRSQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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